Trifluoroperacetic acid
Description
Structure
3D Structure
Properties
CAS No. |
359-48-8 |
|---|---|
Molecular Formula |
C2HF3O3 |
Molecular Weight |
130.02 g/mol |
IUPAC Name |
2,2,2-trifluoroethaneperoxoic acid |
InChI |
InChI=1S/C2HF3O3/c3-2(4,5)1(6)8-7/h7H |
InChI Key |
XYPISWUKQGWYGX-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)F)OO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Generation Strategies for Trifluoroperacetic Acid
In-Situ Generation from Hydrogen Peroxide and Trifluoroacetic Acid/Anhydride (B1165640)
The most common method for preparing trifluoroperacetic acid is the in-situ reaction of hydrogen peroxide with either trifluoroacetic acid (TFAA) or trifluoroacetic anhydride (TFA). wikipedia.org This allows for the prompt reaction of the peroxy acid with the target substrate without the need for isolation and storage of the hazardous reagent. wikipedia.org
Optimization of Reagent Stoichiometry and Concentration
The stoichiometry and concentration of the reagents play a crucial role in the efficient and safe generation of this compound. The reaction can be performed using different concentrations of aqueous hydrogen peroxide. While concentrated hydrogen peroxide (e.g., 90%) can be used, more dilute solutions (e.g., 30% or 50%) are also effective and are often preferred for safety reasons. wikipedia.orggoogle.com
When using trifluoroacetic anhydride, a slight excess is often employed to consume any water present in the reaction mixture, thereby ensuring anhydrous conditions which can be critical for certain reactions. researchgate.net The reaction between hydrogen peroxide and trifluoroacetic anhydride is rapid, and the reagent is typically ready for use once the solution becomes homogeneous. researchgate.net
A Chinese patent provides specific examples of reagent stoichiometry for the synthesis of TFPAA using 50% hydrogen peroxide and trifluoroacetic anhydride with an ester catalyst. The molar ratio of 50% hydrogen peroxide to trifluoroacetic anhydride is typically maintained at 1:1, while the molar ratio of the ester catalyst can range from 1 to 3. google.com
Below is an interactive data table summarizing reaction conditions from a patent for the synthesis of this compound.
| Molar Ratio (50% H₂O₂ : TFAA : Catalyst) | Catalyst | Reaction Time (min) | Reaction Temperature (°C) | Active Oxygen Loss (24h) | Active Oxygen Loss (48h) | Active Oxygen Loss (72h) |
| 1 : 1 : 1.5 | Ethyl Propionate | 10-15 | 20-25 | 3% | 7% | 13% |
| 1 : 1 : 3 | Ethyl Propionate | 10-15 | 20-25 | 1% | 3% | 11% |
Data sourced from a Chinese patent on the preparation of this compound. google.com
Influence of Reaction Medium on Generation Efficiency
The choice of the reaction medium significantly impacts the generation and stability of this compound. TFPAA is soluble in a range of organic solvents, including dichloromethane (B109758), acetonitrile, diethyl ether, and sulfolane. wikipedia.org Dichloromethane is a commonly used solvent for the in-situ generation of TFPAA. prepchem.com
The presence of water can be detrimental in certain applications of TFPAA, leading to side reactions. For instance, in some oxidation reactions, the use of TFPAA generated from aqueous hydrogen peroxide, which contains traces of water, can lead to the formation of hemiacetals instead of the desired dioxolanes. wikiwand.com In such cases, anhydrous conditions are crucial, and the choice of solvent and reagents must reflect this requirement. The use of trifluoroacetic anhydride helps in scavenging water from the reaction medium. wikiwand.com For reactions where the presence of water is tolerated, trifluoroacetic acid can be used directly with aqueous hydrogen peroxide. wikipedia.org
Continuous Flow Chemistry Approaches for Safe and Scalable Generation
The inherent instability and explosive nature of this compound make its handling in traditional batch processes a significant safety concern. sygnaturediscovery.com Continuous flow chemistry offers a safer and more scalable alternative for the in-situ generation and immediate use of TFPAA. sygnaturediscovery.com This approach minimizes the accumulation of hazardous materials and provides superior control over reaction parameters. sygnaturediscovery.com
Design and Engineering of Microreactor Systems for TFPAA Synthesis
Microreactors are a key component of continuous flow systems for the synthesis of hazardous chemicals like TFPAA. Their high surface-area-to-volume ratio allows for excellent heat transfer, mitigating the risk of thermal runaway in exothermic reactions. researchgate.net The small internal volumes of microreactors also limit the amount of hazardous material present at any given time. researchgate.net
For the synthesis of TFPAA, a microreactor system would typically involve pumping streams of hydrogen peroxide and trifluoroacetic acid or anhydride into a mixing zone, followed by a reaction channel where the peroxy acid is formed. The design of such a reactor would need to consider materials compatible with the highly corrosive and oxidizing nature of the reagents. While specific designs for TFPAA synthesis are not widely published in detail, general principles for microreactors handling hazardous chemicals would apply, including the use of robust materials like glass, silicon, or certain metals, and precise control over flow rates and temperature. researchgate.net The design would also need to ensure rapid and efficient mixing to promote the fast formation of TFPAA.
Advantages in Reproducibility and Process Control in Flow
Continuous flow systems offer significant advantages in terms of reproducibility and process control compared to batch reactors. researchgate.net The precise control over parameters such as residence time, temperature, and stoichiometry in a microreactor leads to a more consistent product quality. semanticscholar.org This level of control is particularly important for a highly reactive species like TFPAA, where slight variations in batch conditions can lead to inconsistent results and potential safety issues. The automated nature of flow systems also enhances reproducibility by minimizing human error. researchgate.net The ability to precisely control the reaction environment allows for the fine-tuning of the process to optimize yield and minimize the formation of byproducts. semanticscholar.org
Alternatives for Anhydrous Hydrogen Peroxide Precursors
Handling highly concentrated or anhydrous hydrogen peroxide poses significant safety risks. researchgate.net To circumvent these dangers, several solid, anhydrous precursors to hydrogen peroxide have been successfully employed for the in-situ generation of this compound.
One of the most common alternatives is the urea-hydrogen peroxide (UHP) complex. researchgate.net This stable, crystalline solid releases hydrogen peroxide upon reaction with trifluoroacetic anhydride, allowing for the formation of TFPAA under anhydrous conditions. rsc.org This method is particularly advantageous for reactions that are sensitive to the presence of water. wikiwand.com
Another widely used alternative is sodium percarbonate (2Na₂CO₃·3H₂O₂). acs.orgindiamart.com This readily available and inexpensive solid reagent reacts with trifluoroacetic acid or its anhydride to generate TFPAA in situ. acs.orgresearchgate.net A key advantage of using sodium percarbonate is that it also produces sodium carbonate, which can act as a buffer to neutralize the trifluoroacetic acid byproduct, obviating the need for an additional buffering agent. wikipedia.org
The use of these solid precursors provides a safer and more convenient route to generating anhydrous or nearly anhydrous this compound, expanding its applicability in organic synthesis. researchgate.netacs.org
Elucidation of Reaction Mechanisms Mediated by Trifluoroperacetic Acid
General Principles of Peroxy Acid Oxidation Mechanisms
Peroxy acids are characterized by an electrophilic oxygen atom, which is readily transferred to other molecules. The oxidizing power of a peroxy acid is correlated with the acidity of the corresponding carboxylic acid; a lower pKa indicates a stronger oxidizing agent. wikipedia.org Consequently, trifluoroperacetic acid is one of the most reactive organic peroxy acids. wikipedia.orgwikipedia.org
The general mechanism for oxidations using peroxy acids, such as the epoxidation of alkenes, involves the transfer of an oxygen atom from the peroxy acid to the substrate. orientjchem.org These reactions are often concerted, meaning that bond-forming and bond-breaking occur simultaneously. libretexts.org
Mechanistic Insights into Epoxidation Reactions
The epoxidation of alkenes, known as the Prilezhaev reaction, is a fundamental transformation in organic synthesis. wikipedia.org this compound is particularly effective in oxidizing electron-poor alkenes that are resistant to other peroxy acids. wikipedia.org
Concerted Cis-Addition Pathway and Transition State Analysis
The epoxidation of an alkene with a peroxycarboxylic acid is a concerted reaction. libretexts.org This means the new C-O bonds are formed at the same time as the O-O bond of the peroxy acid breaks and the new O-H bond in the resulting carboxylic acid forms. The mechanism involves a cyclic, four-part transition state. libretexts.org This concerted pathway ensures that the stereochemistry of the starting alkene is retained in the epoxide product; a cis-alkene yields a cis-epoxide, and a trans-alkene yields a trans-epoxide. libretexts.org
Protonation-Promoted Epoxidation Mechanisms
While the classic Prilezhaev reaction is uncatalyzed, the presence of an acid can influence the reaction. In some cases, particularly with less reactive alkenes, the reaction can be promoted by protonation. The addition of a strong acid can activate the peroxy acid, making it a more potent oxidizing agent.
Electronic and Steric Effects on Alkene Reactivity
The rate of epoxidation is influenced by both electronic and steric factors of the alkene. libretexts.orgnih.gov
Electronic Effects: Alkenes with electron-donating groups are more nucleophilic and react faster with the electrophilic oxygen of the peroxy acid. libretexts.org Conversely, electron-withdrawing groups decrease the nucleophilicity of the double bond, slowing down the reaction. rsc.org
Steric Effects: The steric bulk around the double bond can hinder the approach of the peroxy acid, leading to slower reaction rates. nih.gov This steric hindrance can also influence the stereochemical outcome of the reaction when diastereotopic faces of the alkene are present.
Comprehensive Mechanistic Studies of Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a reaction that converts a ketone to an ester or a cyclic ketone to a lactone using a peroxy acid. wikipedia.orgmychemblog.com this compound is a highly effective reagent for this transformation due to its strong oxidizing nature. wikipedia.org
Formation and Rearrangement of the Criegee Intermediate
The mechanism of the Baeyer-Villiger oxidation is a two-step process. tru.ca
Formation of the Criegee Intermediate: The first step involves the nucleophilic attack of the peroxy acid on the carbonyl carbon of the ketone. wikipedia.org This forms a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgorganicchemistrytutor.com In acidic conditions, the carbonyl group is first protonated, which enhances its electrophilicity and facilitates the attack by the peroxy acid. wikipedia.org
Rearrangement: The second step is a concerted migration of a substituent from the ketone to the adjacent oxygen of the peroxide group, coupled with the departure of the carboxylate leaving group. wikipedia.org This migration step is the rate-determining step of the reaction. wikipedia.org The group that migrates is the one that is better able to stabilize a positive charge. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. mychemblog.com
Computational studies on the Baeyer-Villiger reaction of propanone with this compound, catalyzed by trifluoroacetic acid, support a neutral, concerted mechanism consisting of two steps. tru.ca The initial addition step is strongly catalyzed, while the subsequent migration step appears to be uncatalyzed. tru.carsc.org
Migratory Aptitudes of Carbon Substituents
In reactions involving molecular rearrangements, the migratory aptitude of a substituent refers to its relative ability to move from one atom to another. In the context of this compound (TFPAA) mediated reactions, particularly the Baeyer-Villiger oxidation, the nature of the carbon substituent plays a pivotal role in determining the reaction's outcome. The general order of migratory aptitude for various substituents is a critical factor in predicting the structure of the resulting ester or lactone.
The accepted sequence for migratory aptitude in Baeyer-Villiger oxidations is as follows: tertiary alkyl groups have the highest tendency to migrate, followed by secondary alkyl groups, benzyl, and phenyl groups. pitt.edu Primary alkyl groups have a lower migratory aptitude, and methyl groups are the least likely to migrate. pitt.edu This trend is largely attributed to the ability of the migrating group to stabilize a positive charge in the transition state of the rate-determining step. adichemistry.com More substituted alkyl groups are better able to stabilize the partial positive charge that develops during migration.
When considering aryl groups, the presence of electron-donating substituents in the para position enhances the migratory aptitude, while electron-withdrawing groups decrease it. slideshare.net This is because electron-donating groups can better stabilize the positive charge that develops on the migrating phenyl ring. It has been observed that the migratory aptitudes in reactions with this compound can differ from those with other peroxyacids like peroxyacetic acid, with the latter sometimes showing greater selectivity. researchgate.net
A key stereoelectronic requirement for migration is that the migrating group must be positioned anti-periplanar to the peroxide bond in the Criegee intermediate. wikipedia.org This alignment allows for optimal orbital overlap between the migrating group's σ orbital and the peroxide's σ* antibonding orbital, facilitating the rearrangement. wikipedia.org Steric factors also play a role; the bulkier group often preferentially adopts the anti-periplanar conformation to minimize gauche interactions, thereby enhancing its migratory aptitude. wikipedia.org
Table 1: General Migratory Aptitude of Carbon Substituents in Baeyer-Villiger Oxidation
| Migratory Group | Relative Aptitude |
| Tertiary alkyl | Highest |
| Cyclohexyl | High |
| Secondary alkyl | High |
| Benzyl | High |
| Phenyl | High |
| Vinyl | Moderate |
| Primary alkyl | Low |
| Cyclopropyl | Low |
| Methyl | Lowest |
This table provides a generalized order of migratory aptitude. The exact order can be influenced by specific reaction conditions and the electronic nature of substituents.
Role of Acid Catalysis and Solvent Effects on Reaction Kinetics
The kinetics of reactions involving this compound are significantly influenced by acid catalysis and the nature of the solvent. The strong electron-withdrawing trifluoromethyl group in TFPAA makes it a more potent oxidizing agent than many other peroxy acids. This enhanced reactivity is a direct consequence of its lower pKa, indicating stronger acidity. wikipedia.org
Acid Catalysis:
In many TFPAA-mediated reactions, such as the Baeyer-Villiger oxidation, the presence of a strong acid catalyst is crucial. The reaction is initiated by the protonation of the carbonyl oxygen of the substrate (e.g., a ketone). wikipedia.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the peroxy acid. The rate of the reaction is often correlated with the acidity of the medium. researchgate.net For instance, in the oxidation of acetophenones, the reaction is catalyzed by sulfuric acid, and the rate is dependent on the Hammett acidity function (H₀). researchgate.net
Solvent Effects:
The choice of solvent can have a profound impact on the reaction kinetics and mechanism. Dichloromethane (B109758) is a commonly used solvent for TFPAA reactions as its low nucleophilicity minimizes side reactions. The polarity of the solvent can influence the stability of transition states. In non-polar solvents, the reaction may proceed through a neutral, non-ionic mechanism. rsc.org
Computational studies, such as those using density functional theory (DFT), have provided insights into the role of the solvent. For example, in the Baeyer-Villiger oxidation of propanone, the low polarity of dichloromethane helps to stabilize the transition states. The solvent can also affect the solubility of reactants and catalysts, thereby influencing reaction rates.
Concerted Non-Ionic Mechanisms in Non-Polar Solvents
While ionic pathways are often invoked to explain reaction mechanisms, there is substantial evidence for concerted, non-ionic mechanisms in reactions mediated by this compound, particularly in non-polar solvents. rsc.org DFT studies on the Baeyer-Villiger rearrangement have modeled a neutral mechanism consisting of two concerted steps. rsc.org
The first step involves the formation of a peracid-ketone adduct, which is often acid-catalyzed. rsc.org The subsequent and typically rate-determining step is the migration of a substituent. researchgate.netwikipedia.org This migration is believed to be a concerted process, meaning that bond breaking and bond formation occur simultaneously, without the formation of a discrete ionic intermediate. researchgate.netrsc.org
The preference for a non-ionic mechanism in non-polar solvents can be attributed to the high energy required to form charged intermediates in a low-dielectric medium. A concerted pathway avoids the formation of these high-energy species. The excellent agreement between calculated and experimental rate coefficients for reactions like the oxidation of cyclohexanone (B45756) with TFPAA in dichloromethane lends strong support to these proposed non-ionic mechanisms. rsc.org These findings suggest that for some reactions in non-polar environments, previously assumed ionic mechanisms may need to be reconsidered in favor of neutral, concerted pathways. rsc.org
Mechanistic Pathways of Heteroatom Oxidation
This compound is a powerful reagent for the oxidation of various heteroatoms present in organic compounds. wikipedia.orgwikiwand.com Its high reactivity allows for the oxidation of elements such as sulfur, nitrogen, iodine, selenium, and phosphorus to higher oxidation states. researchgate.netwikipedia.org
Oxidation of Sulfur-Containing Compounds (e.g., Sulfides to Sulfoxides/Sulfones)
The oxidation of sulfides (R-S-R') with this compound provides a direct route to sulfoxides (R-S(O)-R') and sulfones (R-S(O)₂-R'). wikipedia.orgwikiwand.com The degree of oxidation can often be controlled by the reaction conditions. The high reactivity of TFPAA allows these oxidations to proceed rapidly, even at low temperatures. nih.gov
The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxy acid. This initial oxidation step yields the corresponding sulfoxide (B87167). Further oxidation of the sulfoxide to the sulfone can occur under the same reaction conditions. The chemoselectivity between the sulfoxide and sulfone can be influenced by factors such as the stoichiometry of the oxidant and the reaction temperature. organic-chemistry.org For instance, careful control of the amount of TFPAA can allow for the selective formation of sulfoxides. nih.gov
In the case of more complex sulfur-containing heterocycles like thiophene (B33073), the oxidation can lead to competing reaction pathways, including both S-oxidation and epoxidation. wikipedia.orgwikiwand.com The initially formed thiophene-S-oxide is highly reactive and can undergo subsequent reactions such as Diels-Alder dimerization. wikipedia.orgwikiwand.com
Table 2: Oxidation of Various Sulfides with this compound
| Substrate | Product(s) |
| Dialkyl sulfide | Dialkyl sulfoxide, Dialkyl sulfone |
| Aryl alkyl sulfide | Aryl alkyl sulfoxide, Aryl alkyl sulfone |
| Thiophene | Thiophene-S-oxide (intermediate), Dimerized products |
The final product distribution depends on the specific reaction conditions.
Oxidation of Nitrogen-Containing Compounds (e.g., Amines to N-oxides, Nitroarenes)
This compound is an effective reagent for the oxidation of various nitrogen-containing functional groups. wikipedia.org Aromatic primary amines can be oxidized to nitroarenes. wikipedia.orgresearchgate.net This transformation is particularly useful as TFPAA can successfully oxidize even weakly basic amines, such as those bearing electron-withdrawing substituents. researchgate.netmdpi.com The reaction of aniline (B41778) with TFPAA, for example, yields nitrobenzene. doubtnut.com
The mechanism for the oxidation of primary aromatic amines is thought to proceed through intermediate species such as nitroso compounds, which are then further oxidized to the final nitro product. The high efficiency of TFPAA in these reactions often leads to higher yields compared to other peroxy acids. mdpi.com
Other nitrogen-containing compounds that can be oxidized by TFPAA include:
Oximes to nitro compounds. wikipedia.org
Nitrosamines to nitramines. wikipedia.org
Aromatic N-heterocycles to their corresponding N-oxides. wikipedia.org
Nitroso compounds to nitro compounds. wikipedia.org
It is noteworthy that in the case of aliphatic amines, the reaction with TFPAA can be complicated by the formation of amine trifluoroacetate (B77799) salts due to the acidity of trifluoroacetic acid, which is often present in the reaction mixture. sciencemadness.org
Oxidation of Other Heteroatoms (e.g., Iodine, Selenium, Phosphorus)
The strong oxidizing power of this compound extends to other heteroatoms beyond sulfur and nitrogen. researchgate.netwikipedia.org
Iodine: Organoiodine compounds can be oxidized to hypervalent iodine species. For example, iodobenzene (B50100) can be converted to (bis(trifluoroacetoxy)iodo)benzene using TFPAA. wikipedia.org
Selenium: Selenoethers (R-Se-R') are readily oxidized by TFPAA. The reaction typically proceeds directly to the selones (R-Se(O)₂-R'), often without the isolation of the intermediate selenoxides (R-Se(O)-R'). wikipedia.orgwikiwand.com This is particularly effective for aryl selenoethers. wikiwand.com Organoselenium compounds can also act as catalysts in TFPAA-mediated oxidations.
Phosphorus: While less commonly detailed, the oxidation of organophosphorus compounds is also achievable. For instance, phosphines can be oxidized to phosphine (B1218219) oxides. The specific conditions and mechanistic details for these reactions can vary depending on the nature of the phosphorus compound.
The versatility of this compound in oxidizing a wide range of heteroatoms underscores its importance as a powerful and useful reagent in synthetic organic chemistry.
Oxidative Cleavage and Functionalization Mechanisms
This compound (TFPAA) is a powerful oxidizing agent capable of effecting a variety of oxidative cleavage and functionalization reactions. wikipedia.org Its high reactivity, stemming from the electron-withdrawing trifluoromethyl group, allows it to oxidize substrates that are resistant to other peroxy acids. wikiwand.com The mechanisms of these reactions often involve electrophilic attack by the peroxy acid, leading to the formation of reactive intermediates that can undergo rearrangement, cleavage, or functionalization.
This compound can oxidize aromatic rings, and the reaction pathway can be influenced by the presence of other reagents. When used in conjunction with boron trifluoride, TFPAA can oxidize aromatic rings with a concurrent rearrangement of the molecular skeleton. wikipedia.orgwikiwand.com For example, hexamethylbenzene (B147005) is converted to 2,3,4,5,6,6-hexamethyl-2,4-cyclohexadienone through this method. wikiwand.com
The mechanism of hydroxylation of aromatic compounds by TFPAA can involve the formation of a cationic intermediate. Isotopic labeling experiments have demonstrated the occurrence of a 1,2-hydride shift, known as an NIH shift, during certain oxidation reactions. wikipedia.orgwikiwand.com This phenomenon provides strong evidence for the involvement of a cationic intermediate in the reaction pathway. wikipedia.org The oxidation of thiophene with TFPAA illustrates competing reaction pathways, where a minor pathway involves epoxidation to form thiophene-2,3-epoxide, which then rearranges. Trapping experiments confirm this epoxide pathway involves a cationic intermediate. wikipedia.orgwikiwand.com
A notable characteristic of this compound is its ability to induce the complete cleavage of carbon-carbon bonds within aromatic rings. wikipedia.org This reactivity pattern is distinct from many other oxidation methods that typically cleave alkyl chains at the benzylic position. TFPAA engages in what is described as "inverse oxidation," where the aromatic ring itself is degraded while the attached alkyl groups remain intact. wikipedia.orgwikiwand.com This selective bond cleavage has been utilized in the structural analysis of complex hydrocarbon mixtures like coal. wikiwand.com For instance, alkylbenzenes are converted to the corresponding aliphatic carboxylic acids, with no aromatic carboxylic acids observed as products. researchgate.net
However, aromatic systems that contain heteroatoms are often resistant to this ring-opening reaction. The heteroatom is preferentially oxidized, which deactivates the ring toward electrophilic attack by the TFPAA. wikipedia.orgwikiwand.com
| Oxidizing Agent | Substrate Example | Primary Cleavage Site | Typical Product Type |
|---|---|---|---|
| This compound (TFPAA) | Alkylbenzene | Aromatic Ring C-C Bonds | Aliphatic Carboxylic Acid |
| Other Oxidants (e.g., KMnO₄, H₂CrO₄) | Alkylbenzene | Benzylic C-H Bond | Aromatic Carboxylic Acid (e.g., Benzoic Acid) |
This compound, particularly in a trifluoroacetic acid (TFAA) medium, serves as a specific and effective reagent for promoting consecutive Criegee rearrangements. researchgate.netumich.edu This process represents a sophisticated approach to the classic Baeyer-Villiger oxidation, enabling selective double or even triple oxygen atom insertions into molecular structures. researchgate.netwikipedia.org The mechanism involves the initial attack of TFPAA on a carbonyl or alcohol, leading to a Criegee intermediate which then rearranges. wikipedia.org
This methodology has been notably applied to the selective oxidative cleavage and cyclization of polycyclic structures like adamantane (B196018). nih.gov Research has shown that a methyl group in the bridge position of an adamantane derivative can direct the consecutive insertion of oxygen into the cage structure during the Criegee rearrangement. nih.gov A key feature of this transformation is the generation of a stable carboxonium ion. For example, the reaction with a substituted adamantane derivative leads to the formation of the stable 5-methyl-4,6-dioxabishomoadamant-5-yl cation, which has been observed at -25°C. nih.gov The stability of this carboxonium ion allows for the selective control of subsequent transformations. nih.gov Hydrolysis of this intermediate leads to the stereospecific formation of products like endo,endo-3-hydroxy-7-acetoxybicyclo[3.3.1]nonane. nih.gov
| Reactant | Key Intermediate | Conditions | Final Product (after Hydrolysis) |
|---|---|---|---|
| Bridgehead-methylated adamantane derivative | Stable 5-methyl-4,6-dioxabishomoadamant-5-yl cation | TFPAA, -25°C | endo,endo-3-hydroxy-7-acetoxybicyclo[3.3.1]nonane |
Studies on the rearrangement of 4-methylhomoadamantan-4-ol with TFPAA further confirm the occurrence of consecutive oxygen-insertion Criegee rearrangements, leading to the formation of oxahomoadamantane derivatives. nih.gov The analysis of reaction products is consistent with a double oxygen insertion during the course of the Criegee reaction. nih.gov
Applications of Trifluoroperacetic Acid in Advanced Organic Synthesis
Stereoselective and Regioselective Epoxidation of Diverse Alkene Substrates
The epoxidation of alkenes, a reaction that forms an epoxide ring, is a fundamental transformation in organic synthesis. chemistrysteps.com TFPAA is a highly effective reagent for this purpose due to its electrophilic oxygen atom. chemistrysteps.comlibretexts.org The reaction mechanism is concerted, leading to stereospecific outcomes where cis-alkenes yield cis-epoxides and trans-alkenes produce trans-epoxides. libretexts.org
The rate of epoxidation is influenced by the nature of the alkene, with more nucleophilic (electron-rich) double bonds reacting faster. libretexts.org The reaction typically proceeds in a nonaqueous solvent to prevent the hydrolysis of the resulting epoxide to a vicinal diol. libretexts.org
A significant advantage of trifluoroperacetic acid is its ability to epoxidize relatively electron-poor and unreactive alkenes, which are often resistant to other peroxy acids. wikipedia.org This includes substrates like 1-hexene (B165129) and α,β-unsaturated esters such as methyl methacrylate. wikipedia.org The strong oxidizing power of TFPAA allows it to overcome the reduced nucleophilicity of these double bonds.
Recent advancements have also explored organocatalytic methods for the epoxidation of electron-deficient alkenes. For instance, 2,2,2-trifluoroacetophenone (B138007) has been shown to be an efficient organocatalyst for the epoxidation of various olefins, including electron-deficient ones, using hydrogen peroxide as a green oxidant. organic-chemistry.orgnih.gov
Stereocontrol is a critical aspect of modern organic synthesis. In the context of epoxidation, diastereoselectivity and enantioselectivity are often desired. The Prilezhaev reaction, which uses a peracid like TFPAA, can be diastereoselective. wikipedia.org For example, it has been used as the final step in the synthesis of scopine, a tropane (B1204802) alkaloid, where the epoxide is introduced with a specific stereochemistry relative to the existing chiral centers in the molecule. wikipedia.org
For enantioselective epoxidations, where one enantiomer of the epoxide is formed preferentially, chiral catalysts are typically employed. While the primary focus of many enantioselective methods has been on other oxidants and catalyst systems, TFPAA's reactivity can be harnessed in strategies where a chiral environment influences the epoxidation step. scispace.comnih.gov
Synthetic Utility in Baeyer-Villiger Rearrangements for Lactone and Ester Formation
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters or cyclic ketones into lactones using a peroxyacid oxidant. adichemistry.comwikipedia.org this compound is one of the most reactive reagents for this transformation due to the low pKa of its corresponding carboxylic acid. wikipedia.orgthermofisher.com The reaction proceeds through the Criegee intermediate and exhibits excellent regioselectivity and retention of stereochemistry at the migrating carbon. wikipedia.org
The migratory aptitude of the substituents on the ketone generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. adichemistry.com This predictable regioselectivity is a key feature of the Baeyer-Villiger rearrangement. adichemistry.com
The Baeyer-Villiger oxidation is a valuable tool for the synthesis of macrocyclic lactones, which are large-ring cyclic esters. These structures are found in a variety of natural products and are of significant interest in medicinal chemistry. The high reactivity of TFPAA allows for the efficient conversion of large cyclic ketones to their corresponding lactones, a transformation that can be challenging with less reactive peroxyacids.
The inherent regioselectivity of the Baeyer-Villiger oxidation provides excellent control in the transformation of unsymmetrical ketones. adichemistry.com The group with the higher migratory aptitude preferentially migrates, leading to a specific constitutional isomer of the ester or lactone product. This regiochemical control is crucial in the synthesis of complex molecules where precise placement of the oxygen atom is required.
The reaction is also stereospecific, with the migrating group retaining its stereochemistry. This feature is vital for the synthesis of chiral molecules. While the Baeyer-Villiger oxidation itself with an achiral peroxyacid like TFPAA on a chiral ketone retains the existing stereochemistry, asymmetric versions of the reaction using chiral catalysts or enzymes can be used to desymmetrize prochiral ketones or resolve racemic ketones.
The reliability and predictability of the Baeyer-Villiger oxidation with this compound have made it a valuable tool in the total synthesis of complex natural products. wikipedia.org For instance, in the synthesis of neosporol, a TFPAA-mediated epoxidation followed by a ring-expansion reaction was used to form a key dioxolane intermediate. wikipedia.org The choice of TFPAA preparation method was critical in this synthesis, as the anhydrous conditions provided by the urea-hydrogen peroxide complex were necessary to favor the desired dioxolane over a hemiacetal byproduct. wikipedia.org
The Baeyer-Villiger oxidation has also been employed in the synthesis of various other natural products, including sterols, antibiotics, and pheromones, highlighting its broad applicability in constructing complex molecular architectures. mdpi.com
Data Tables
Table 1: Examples of Alkene Epoxidation with this compound
| Alkene Substrate | Product | Key Feature |
| 1-Hexene | 1,2-Epoxyhexane | Oxidation of an unreactive terminal alkene wikipedia.org |
| Methyl methacrylate | Methyl 2-methyl-oxirane-2-carboxylate | Epoxidation of an electron-poor alkene wikipedia.org |
| Tropane derivative | Scopine | Diastereoselective epoxidation in natural product synthesis wikipedia.org |
Table 2: Regioselectivity in Baeyer-Villiger Oxidation
| Ketone Substrate | Major Product | Migrating Group |
| Acetophenone | Phenyl acetate | Phenyl |
| 2-Methylcyclohexanone | 6-Methyl-oxepan-2-one | Secondary alkyl |
| Pinacolone | tert-Butyl acetate | Tertiary alkyl |
Oxidative Transformations of Key Functional Groups
TFPAA is a versatile reagent for the oxidation of various functional groups containing heteroatoms in low oxidation states, including sulfur, nitrogen, and selenium. wikipedia.orgwikiwand.com
This compound is an effective reagent for the oxidation of sulfides. wikipedia.org Depending on the reaction conditions and stoichiometry, sulfides (R-S-R) can be selectively oxidized to either sulfoxides (R-S(O)-R) or further to sulfones (R-S(O)₂-R). wikipedia.orgresearchgate.net The high reactivity of TFPAA allows these transformations to occur rapidly and at low temperatures. nih.gov
A particularly valuable application is the selective oxidation of trifluoromethyl sulfides to their corresponding sulfoxides, which are important intermediates in medicinal and agricultural chemistry. Over-oxidation to the sulfone is a common side reaction with many oxidants, but protocols using TFPAA generated in situ from trifluoroacetic acid and 15% aqueous hydrogen peroxide have been developed to achieve high selectivity for the sulfoxide (B87167). nih.gov This method is applicable to a wide array of aromatic and aliphatic substrates. nih.gov
Detailed research has demonstrated the efficacy of this protocol on various aryl trifluoromethyl sulfides, as highlighted in the table below. The reactions are typically rapid and produce the desired sulfoxides in high yields, often without the need for extensive purification. nih.gov
| Substrate (Aryl-SCF₃) | Product (Aryl-S(O)CF₃) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 4-Fluorophenyl trifluoromethyl sulfide | 4-Fluorophenyl trifluoromethyl sulfoxide | 96 | 1 |
| 4-Chlorophenyl trifluoromethyl sulfide | 4-Chlorophenyl trifluoromethyl sulfoxide | 98 | 1.5 |
| 4-Bromophenyl trifluoromethyl sulfide | 4-Bromophenyl trifluoromethyl sulfoxide | 98 | 1.5 |
| 4-Nitrophenyl trifluoromethyl sulfide | 4-Nitrophenyl trifluoromethyl sulfoxide | 95 | 1.5 |
| Phenyl trifluoromethyl sulfide | Phenyl trifluoromethyl sulfoxide | 94 | 1.5 |
| 4-Methylphenyl trifluoromethyl sulfide | 4-Methylphenyl trifluoromethyl sulfoxide | 93 | 1.5 |
The potent oxidizing power of TFPAA is well-suited for the oxidation of nitrogen-containing functional groups. One of its earliest reported applications was the oxidation of aniline (B41778) to nitrobenzene, a fundamental transformation in organic chemistry. wikipedia.orgdntb.gov.ua The reagent can also convert nitrosamines to nitramines and nitroso compounds to nitro compounds. wikipedia.org
Furthermore, TFPAA is highly effective in the preparation of N-oxides from various nitrogenous heterocycles. wikipedia.org Tertiary amines, such as pyridines and quinolines, are readily oxidized to their corresponding N-oxides. libretexts.org This transformation is crucial in the synthesis of pharmaceuticals and other bioactive molecules, as the N-oxide functionality can alter the electronic properties and metabolic profile of the parent heterocycle. For instance, TFPAA can oxidize even electron-deficient pyridines, which are often resistant to other oxidizing agents. researchgate.net A specific example includes the oxidation of a nitroso-substituted pyrimidine, where TFPAA converts the nitroso group to a nitro group while simultaneously facilitating an oxidative desulfurization. wikipedia.org
This compound enables unique and specific oxidations of complex organic structures that are often difficult to achieve with other reagents. Two prominent examples are the Baeyer-Villiger oxidation and the oxidative cleavage of aromatic rings.
The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester or a cyclic ketone to a lactone. wikipedia.org TFPAA is recognized as one of the most powerful reagents for this transformation due to its high acidity, which accelerates the key steps of the reaction mechanism. wikipedia.orgwikipedia.org It can successfully oxidize a wide variety of ketones, including α,β-unsaturated ketones and those that are unreactive towards milder peroxy acids. proquest.comorganic-chemistry.org The reaction proceeds with a high degree of regioselectivity and retention of stereochemistry at the migrating center. proquest.com An example is the oxidation of cyclopentanone (B42830) to δ-valerolactone. researchgate.net
A second, more distinct application is the directed oxidation and cleavage of aromatic frameworks . Unlike typical oxidations of alkylaromatic compounds that cleave the alkyl side chain, TFPAA can perform an "inverse oxidation." wikipedia.orgwikiwand.com This process involves the complete cleavage of the carbon-carbon bonds within the aromatic ring itself, leaving the alkyl group intact and converting it into a carboxylic acid. wikipedia.orgwikiwand.com This unique reactivity allows for the structural elucidation of complex hydrocarbon mixtures, such as coal, by selectively degrading the aromatic portions while preserving the aliphatic structures. wikipedia.org When used in conjunction with a Lewis acid like boron trifluoride, TFPAA can also effect the oxidation of aromatic rings and alkenes with a concurrent rearrangement of the molecular skeleton. wikipedia.orgwikiwand.com
Role in Advanced Chemical Oxidation Processes
Information regarding the specific application of this compound in the context of advanced chemical oxidation processes for environmental remediation could not be found in the provided search results. The available literature primarily focuses on general advanced oxidation processes (AOPs) involving reagents like hydrogen peroxide, ozone, and photocatalysts for the degradation of recalcitrant pollutants, without specific mention of TFPAA's role. mdpi.comresearchgate.netmdpi.commdpi.comnih.govepa.govepa.govserdp-estcp.mil
No specific information was found regarding the use of this compound for the degradation of recalcitrant organic chemical species in an environmental remediation context.
No specific information was found detailing the role of this compound as a terminal oxidant in catalytic systems for oxidative functionalization, such as C-H activation. The available literature on C-H activation focuses on transition-metal catalysis with other types of oxidants or the use of trifluoroacetic acid (TFA), not this compound (TFPAA), as a reagent source. dntb.gov.uanih.goveurekalert.orgresearchgate.netnih.govyoutube.combyu.edu
Theoretical and Computational Chemistry Studies of Trifluoroperacetic Acid Reactivity
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. For trifluoroperacetic acid, these calculations reveal an electronic structure primed for potent electrophilic oxidizing behavior.
Frontier Molecular Orbital (FMO) Theory: A key concept in predicting chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity.
In the context of TFPAA's role as an oxidant, its reactivity is largely governed by its low-lying LUMO. This orbital is predominantly characterized by the antibonding σ* orbital of the peroxide (O-O) bond. When TFPAA interacts with a nucleophilic substrate (like an alkene or a ketone), the substrate's HOMO donates electron density into the TFPAA's LUMO (the σ*O-O orbital). This interaction weakens and ultimately cleaves the peroxide bond, facilitating the transfer of an oxygen atom to the substrate. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group significantly lowers the energy of this LUMO, making TFPAA a much stronger oxidizing agent than its non-fluorinated counterpart, peracetic acid.
Density Functional Theory (DFT) Calculations: Modern computational studies frequently employ Density Functional Theory (DFT) to model chemical reactions. DFT methods calculate the electron density of a system to determine its energy and other properties. Various functionals, such as B3LYP, BH&HLYP, and MPWB1K, are used to approximate the exchange-correlation energy, a key component of the total electronic energy. rsc.orgtru.ca For instance, in the Baeyer-Villiger oxidation of propanone by this compound, DFT calculations have been used to model the reaction mechanism, providing insights into the energetics of different pathways. rsc.orgtru.ca These calculations help in understanding how the electronic properties of the reactants influence the reaction's progress.
Below is a table summarizing common quantum chemical methods and their applications in studying TFPAA reactivity.
| Computational Method | Application in TFPAA Reactivity Studies | Key Insights Provided |
| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO-LUMO interactions with substrates. | Explains the high electrophilicity and oxidizing power of TFPAA due to a low-lying LUMO (σ*O-O). |
| Density Functional Theory (DFT) | Calculation of reaction energies, geometries of reactants, transition states, and products. | Provides detailed mechanistic pathways and activation energies for reactions like the Baeyer-Villiger oxidation. |
| Ab initio methods (e.g., MP2) | High-accuracy energy calculations for benchmarking DFT results. | Offers a more rigorous level of theory to confirm the energetics and mechanisms predicted by DFT. rsc.org |
Transition State Theory (TST) and Reaction Pathway Analysis
Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions. rsc.orgtru.ca It posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state (TS), which is a saddle point on the potential energy surface. rsc.org The rate of the reaction is then determined by the rate at which this transition state complex proceeds to form products.
Computational chemists use quantum chemical methods to locate and characterize the geometry and energy of these transition states. By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, the theoretical reaction rate constant can be determined.
This close agreement between theoretical and experimental rates validates the computed reaction pathway, confirming that the reaction proceeds through a neutral mechanism with two concerted steps, where the initial addition step is strongly catalyzed, but the subsequent migration step is not. tru.ca
Prediction of Regioselectivity and Stereoselectivity through Computational Modeling
Computational modeling is a powerful tool for predicting the outcome of reactions where multiple products are possible, addressing questions of regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed). The general approach involves calculating the activation barriers for all possible reaction pathways. According to transition state theory, the pathway with the lowest activation energy will be the fastest and will therefore lead to the major product under kinetic control.
Regioselectivity: The Baeyer-Villiger oxidation is well-known for its predictable regioselectivity, where the migratory aptitude of the ketone's substituents typically determines the product. However, subtle electronic and steric factors can influence this outcome. A study on the Baeyer-Villiger reaction of 3-keto steroids with this compound demonstrated the nuances of this selectivity. port.ac.uknih.gov For 3-keto-5α-steroids, the reaction was found to be completely regiospecific. port.ac.uknih.gov In contrast, for 3-keto-5β-steroids, the reaction with TFPAA was only partially regioselective. port.ac.uknih.gov Theoretical studies performed to explain this difference in regiochemistry suggest that the outcome is controlled by conformational effects within the transition state of the Criegee rearrangement intermediate. port.ac.uknih.gov By modeling the energies of the different possible transition states, computational chemistry can rationalize and predict which migratory pathway is favored.
Stereoselectivity: The epoxidation of alkenes is a reaction where stereoselectivity is crucial. For example, in the epoxidation of chiral alkenes, the oxidant can approach from two different faces, leading to diastereomeric products. Computational modeling can predict the stereochemical outcome by comparing the activation energies of the transition states for attack on each face.
A computational study on the epoxidation of 3-carene (B45970) by peroxyformic acid illustrates this principle. nih.gov The reaction was modeled using DFT (B3LYP/6-31G*), and the transition states leading to both the trans-epoxide and cis-epoxide products were located. The calculations revealed that the reaction pathway yielding the trans-epoxide had a significantly lower activation barrier (7.8 kcal/mol) compared to the pathway leading to the cis-epoxide (9.4 kcal/mol). nih.gov This computational result correctly predicts that the trans-epoxide will be the major product, in agreement with experimental observations. While this specific study did not use TFPAA, the methodology is directly applicable to predicting the stereoselectivity of epoxidations carried out with this compound.
Investigation of Solvent Effects on Reaction Energetics and Mechanisms via Solvation Models
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational chemistry accounts for these effects using various solvation models. The most common are continuum solvation models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. This approach allows for the calculation of the energetics of reactants, transition states, and products in a solution phase, providing a more realistic picture of the reaction.
The Baeyer-Villiger reaction serves as an excellent case study for the computational investigation of solvent effects. Theoretical studies have modeled this reaction in various solvents with differing polarities, such as dichloromethane (B109758) (non-polar) and water (polar). These calculations have shown that the reaction mechanism can be highly dependent on the solvent environment.
In relatively non-polar solvents like dichloromethane, a concerted, non-ionic reaction pathway is energetically favored. tru.ca However, as the polarity of the solvent increases, this non-ionic pathway becomes more energetic. tru.ca This is because the reactants are stabilized by the polar solvent to a greater extent than the transition state. This computational finding is consistent with experimental observations that the rate of many Baeyer-Villiger reactions decreases as solvent polarity increases. In highly polar solvents like water, the calculations suggest a shift in the mechanism. The initial addition step may become ionic, while the rate-determining migration step remains non-ionic and concerted. tru.ca
The table below shows the calculated Gibbs free energy of activation (ΔG‡) for the Baeyer-Villiger reaction in different solvents, illustrating the impact of solvent polarity.
| Solvent | Dielectric Constant (ε) | Effect on Reaction Pathway |
| Dichloromethane | 8.93 | Favors a concerted, non-ionic mechanism. |
| Acetone | 20.70 | The non-ionic pathway becomes more energetic. |
| Ethanol | 24.55 | Increased stabilization of reactants over the transition state. |
| Water | 78.39 | The addition step may become ionic, while the migration step remains non-ionic. |
These studies highlight the critical role of the solvent in dictating the reaction mechanism and energetics, a factor that can be effectively probed and understood through the application of computational solvation models.
Analytical Methodologies for Characterization and Reaction Monitoring in Research
Spectroscopic Techniques for Elucidation of Reaction Intermediates and Products
Spectroscopic methods are indispensable for the structural characterization of the transient intermediates and final products formed during reactions involving trifluoroperacetic acid.
In the context of TFPAA-mediated oxidations, such as the Baeyer-Villiger oxidation, intermediates like hydroxyperesters (often referred to as "Criegee intermediates") are formed. semanticscholar.org The subsequent rearrangement of these intermediates leads to the final ester or lactone products. semanticscholar.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a primary tool for monitoring these transformations. By taking a series of ¹H NMR scans over time, researchers can track the disappearance of reactant peaks and the corresponding growth of product peaks, allowing for the characterization of the final molecular structure. bluffton.edu
In studies of alkane oxidation by the hydrogen peroxide-trifluoroacetic acid system, which generates TFPAA in situ, spectroscopic analysis is key to identifying the products. For the oxidation of cyclohexane, the initial product is cyclohexanol, which is then esterified to form cyclohexyl trifluoroacetate (B77799). researchgate.net The presence of radical intermediates, such as the trifluoromethyl radical (•CF₃), has been inferred from the detection of products like fluoroform (CHF₃) and carbon dioxide, which serve as telltale evidence for a radical chain pathway. researchgate.net Flash photolysis combined with time-resolved UV spectroscopy and transient infrared absorption are other advanced techniques used to investigate reactions involving related fluorinated species. researchgate.net
Table 1: Spectroscopic Applications in TFPAA Reaction Analysis
| Technique | Application | Species Detected/Monitored | Key Findings |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Reaction monitoring and product characterization | Reactants (e.g., ketones, alcohols), Products (e.g., esters, lactones) | Allows for tracking the conversion of reactants to products over time. bluffton.edu |
| Mass Spectrometry (MS) | Identification of radical reaction byproducts | Fluoroform (CHF₃ or CDF₃), Carbon Dioxide (CO₂) | Infers the presence of radical intermediates (e.g., •CF₃) in certain oxidation pathways. researchgate.net |
| UV-Vis Spectroscopy | Studying reaction kinetics and intermediates | Transient species in flash photolysis studies | Used in combination with other techniques to study fast reactions of related species. researchgate.net |
| Infrared (IR) Spectroscopy | Characterization of transient species | Reaction intermediates with specific functional groups | Provides structural information on short-lived intermediates. researchgate.net |
Chromatographic Methods for Reaction Progress and Purity Assessment
Chromatographic techniques are essential for separating complex mixtures, assessing the purity of products, and quantitatively monitoring the progress of reactions involving this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.
While direct analysis of the highly reactive TFPAA is challenging, the progress of its reactions can be monitored by quantifying the consumption of substrates and the formation of products. Furthermore, since trifluoroacetic acid (TFA) is both a precursor and a common byproduct of TFPAA reactions, methods developed for TFA analysis are often relevant. wikiwand.comwikipedia.org
High-Performance Liquid Chromatography (HPLC): HPLC is widely employed for the analysis of non-volatile products and the remaining starting materials in the reaction mixture. Reversed-phase HPLC is a common mode, often utilizing TFA as a mobile phase additive to improve peak shape and resolution, particularly for peptide analysis. researchgate.netresearchgate.net For the analysis of TFA itself, which can be a proxy for reaction completion or side reactions, various methods exist. It can be retained and quantified on mixed-mode columns (combining reversed-phase and ion-exchange mechanisms) and detected by UV at low wavelengths (around 200 nm) or by Evaporative Light Scattering Detector (ELSD). sielc.comijpbs.comhelixchrom.com
Gas Chromatography (GC): GC is suitable for analyzing volatile compounds within the reaction mixture. For instance, the formation of volatile byproducts that indicate specific mechanistic pathways, such as fluoroform in radical reactions, can be monitored by GC. researchgate.net For the analysis of non-volatile acids like TFA, a derivatization step is often required. A common approach involves converting the acid to its more volatile methyl ester, which can then be analyzed by headspace gas chromatography with detection by mass spectrometry or an electron capture detector. nih.govelsevierpure.com This technique allows for sensitive and quantitative analysis of trace amounts of acid byproducts in various sample matrices. elsevierpure.com
Table 2: Chromatographic Methods in TFPAA-Related Analysis
| Method | Stationary Phase Example | Mobile Phase/Carrier Gas | Detection | Application |
|---|---|---|---|---|
| HPLC | YMC Basic, Obelisc N, Primesep B4 | Acetonitrile/Water gradients, often with phosphate buffers | UV (200 nm), ELSD | Purity assessment, quantification of products and TFA byproduct. sielc.comijpbs.com |
| GC | Standard capillary columns | Helium, Nitrogen | MS, Electron Capture Detector (ECD) | Analysis of volatile products and byproducts (e.g., CHF₃); trace analysis of TFA after derivatization. researchgate.netnih.govelsevierpure.com |
Mechanistic Probes and Kinetic Studies
Understanding the reaction mechanism of this compound is fundamental to controlling its reactivity and selectivity. Kinetic studies and the use of mechanistic probes provide deep insights into the reaction pathways.
The Baeyer-Villiger oxidation by TFPAA, for example, is understood to proceed via a two-stage mechanism involving the formation of a Criegee intermediate. semanticscholar.org Kinetic data suggest that either the initial addition of the peracid to the ketone or the subsequent rearrangement of the peroxyester intermediate can be the rate-determining step. semanticscholar.org In reactions with certain substrates, TFPAA in a trifluoroacetic acid medium can promote consecutive Criegee rearrangements, leading to selective double or triple oxygen-atom insertions. semanticscholar.org This process involves the formation of stable carboxonium ions as key intermediates. semanticscholar.org
The versatility of TFPAA is further highlighted in its ability to participate in different mechanisms depending on the reaction conditions and substrate. In the oxidation of alkanes, dual mechanisms can operate. researchgate.net
Radical Chain Mechanism: In the absence of oxygen, a radical chain reaction can dominate. This pathway is propagated by the •CF₃ radical abstracting a hydrogen atom from the alkane. The intermediacy of radicals is supported by the production of specific byproducts like CHF₃ and CO₂. researchgate.net
Non-Radical Oxenoid Insertion: In the presence of oxygen, the radical pathway is suppressed, and a non-free radical, oxenoid insertion mechanism is believed to dominate. This pathway involves a transition state where a hydrogen is transferred from the alkane to the peroxide with synchronous O-O bond scission. researchgate.net
Kinetic studies, which measure reaction rates under varying conditions (e.g., temperature, concentration), are crucial for differentiating these pathways and determining key parameters like reaction rate constants. mdpi.comresearchgate.net For instance, the rate law for alkane oxidation by TFPAA approaches second order (first order in both peracid and alkane) in the presence of oxygen, which is consistent with the non-radical mechanism. researchgate.net
Table 3: Summary of Mechanistic and Kinetic Findings
| Reaction Type | Proposed Mechanism | Key Intermediates | Evidence/Method of Study |
|---|---|---|---|
| Baeyer-Villiger Oxidation | Two-stage Criegee mechanism; Consecutive O-insertion | Hydroxyperesters, Carboxonium ions | Analysis of kinetic data, synthetic examples, and product studies. semanticscholar.org |
| Alkane Oxidation (O₂ absent) | Radical chain reaction | •CF₃, Alkyl radicals (e.g., C₆H₁₁•) | Detection of byproducts (CHF₃, CO₂) via mass spectrometry. researchgate.net |
| Alkane Oxidation (O₂ present) | Non-radical, oxenoid insertion | Biradicaloid-zwitterionic transition state | Suppression of radical byproducts, changes in reaction rate and rate law. researchgate.net |
Future Directions and Emerging Research Trends
Development of More Sustainable and Green Chemistry Approaches for TFPAA Use
The inherent reactivity and potential hazards of TFPAA have spurred research into greener and safer methodologies for its use. A significant trend is the move away from traditional batch preparations of concentrated TFPAA solutions towards methods that align with the principles of green chemistry, such as in situ generation and the use of continuous flow processes. eurekaselect.com These approaches minimize the accumulation of hazardous peroxy acids, enhancing safety and process control. eurekaselect.com
Green chemistry metrics are crucial tools for evaluating the environmental performance of chemical processes. While metrics like E-Factor and Process Mass Intensity (PMI) are widely used, newer concepts like the Green Aspiration Level (GAL) are being developed to account for process complexity. The application of these metrics is guiding the development of more sustainable protocols for TFPAA-mediated oxidations.
A key objective in green chemistry is the reduction or elimination of hazardous organic solvents. Research into TFPAA applications is actively exploring solvent-free conditions and the use of aqueous media. One successful approach involves the in situ generation of TFPAA from trifluoroacetic acid and a dilute aqueous solution of hydrogen peroxide (H₂O₂). nih.gov This method has been effectively used for the selective oxidation of a wide range of aromatic and aliphatic trifluoromethyl sulfides to their corresponding sulfoxides with high yields, avoiding over-oxidation to sulfones. nih.gov The reaction is often exothermic but can be controlled by the slow addition of the aqueous H₂O₂. nih.gov
Another green-oriented method generates TFPAA in situ from trifluoroacetic acid and sodium percarbonate, a stable, solid source of hydrogen peroxide. acs.orgresearchgate.net This approach has been successfully applied to the Baeyer-Villiger oxidation of ketones like cyclopentanone (B42830), providing a safer and more accessible alternative to traditional methods that use anhydrous, concentrated hydrogen peroxide or pre-synthesized peroxy acids. acs.orgresearchgate.net The use of water as a medium or a co-solvent is advantageous, although in some specific reactions, such as the oxidation of thiophene (B33073), the presence of water can suppress minor reaction pathways by acting as a competing base. wikipedia.org
While TFPAA is a highly effective chemical oxidant, the field of biocatalysis offers enzymatic alternatives for similar transformations that operate under mild, aqueous conditions. These enzymatic systems provide a valuable context for understanding green chemistry benchmarks. Baeyer-Villiger monooxygenases (BVMOs), for instance, are enzymes that catalyze the Baeyer-Villiger oxidation of ketones to esters and lactones, analogous to the chemical reaction performed by TFPAA. beyondbenign.org These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen to perform the oxidation. beyondbenign.org
Similarly, unspecific peroxygenases (UPOs) are versatile biocatalysts that can perform a variety of oxyfunctionalization reactions, including the epoxidation of alkenes, using hydrogen peroxide as the oxidant. These enzymatic methods showcase high selectivity and operate under environmentally benign conditions, offering a comparative framework for assessing the green credentials of TFPAA-based systems and inspiring the development of chemo-enzymatic cascade reactions.
Integration with Novel Catalytic Systems for Enhanced Selectivity and Efficiency
To improve the selectivity and efficiency of TFPAA oxidations, researchers are exploring its integration with various catalytic systems. The combination of TFPAA with Lewis acids is a well-established strategy. For example, using TFPAA in conjunction with boron trifluoride (BF₃) can facilitate the oxidation of alkenes and aromatic rings while inducing molecular rearrangements. wikipedia.orgwikiwand.com
Emerging research focuses on pairing TFPAA with more advanced and recyclable catalysts. The development of water-tolerant and fluorous Lewis acid catalysts, such as lanthanide triflates and hafnium or scandium bis(perfluoroalkanesulfonyl)amides, opens new possibilities. sci-hub.semdpi.compatsnap.com These catalysts are effective in various transformations, including Baeyer-Villiger reactions, and their compatibility with aqueous or biphasic systems makes them ideal candidates for greener processes. mdpi.com The integration of TFPAA with heterogeneous catalysts, such as those based on porous materials or supported iron nanoparticles, is another promising avenue. mdpi.comlucp.net Such systems could offer enhanced catalyst stability, easier product separation, and improved recyclability, further boosting the sustainability and economic viability of TFPAA-mediated processes. mdpi.com
Table 1: Comparison of Catalytic Systems for Oxidative Transformations
Click to view interactive table
| Catalyst System | Oxidant | Key Advantages | Potential Applications with TFPAA |
|---|---|---|---|
| TFPAA / Boron Trifluoride | TFPAA | Promotes oxidation with skeletal rearrangement. | Synthesis of complex rearranged products. |
| Fluorous Lewis Acids | Various (H₂O₂) | Recyclable, water-tolerant, effective in biphasic systems. | Green Baeyer-Villiger oxidations, esterifications. |
| Heterogeneous Iron Catalysts | Various (H₂O₂) | Earth-abundant metal, robust, easily separable. | Selective oxidations with improved sustainability. |
| Baeyer-Villiger Monooxygenases | O₂ / NADPH | High enantioselectivity, mild aqueous conditions. | Asymmetric synthesis of chiral lactones. |
Exploration of New Oxidative Transformations and Substrate Classes
The high reactivity of TFPAA enables it to oxidize substrates that are resistant to other peroxy acids. This capability continues to drive the exploration of its utility against new and challenging substrate classes. Its effectiveness in oxidizing electron-poor alkenes, such as α,β-unsaturated esters, is a notable example. wikipedia.org
Recent research has demonstrated novel applications in heteroatom oxidation. A significant development is the highly selective and practical oxidation of trifluoromethyl sulfides to trifluoromethyl sulfoxides. nih.gov This transformation is crucial for synthesizing intermediates for pharmaceuticals and agrochemicals, and TFPAA provides a method to achieve this without the common problem of over-oxidation to the sulfone. nih.gov Another area of exploration is the "inverse oxidation" of alkylaromatic compounds, where TFPAA cleaves the aromatic ring itself while leaving the alkyl group intact, a transformation that is distinct from typical benzylic oxidations. wikiwand.com Future work will likely focus on expanding the scope of these selective oxidations to other complex molecules and functional groups, leveraging TFPAA's unique reactivity to access novel chemical structures.
Advanced Computational Design of TFPAA-Mediated Reactions
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of reactive species like TFPAA. Density Functional Theory (DFT) has been successfully employed to elucidate the mechanisms of TFPAA-mediated reactions. For the Baeyer-Villiger oxidation, DFT studies have modeled the electrophilic oxygen transfer, identifying the key transition states and intermediates, such as the Criegee intermediate. These calculations help explain the high regioselectivity of the reaction.
Similarly, computational studies of alkane oxidation by the H₂O₂/trifluoroacetic acid system have revealed the operation of both radical and non-radical pathways, depending on reaction conditions. researchgate.net These insights are critical for controlling reaction outcomes and optimizing for desired products. Looking forward, the integration of computational fluid dynamics (CFD) with kinetic modeling will be pivotal for designing and optimizing continuous flow reactors for TFPAA reactions. researchgate.netnih.govmaking.com CFD can simulate fluid flow, heat transfer, and mass transport within microreactors, allowing for the rational design of safer, more efficient, and scalable processes for TFPAA generation and use. researchgate.netmaking.com
Table 2: Mentioned Chemical Compounds
Click to view table
| Compound Name | Formula |
|---|---|
| Trifluoroperacetic acid | CF₃COOOH |
| Trifluoroacetic acid | CF₃COOH |
| Hydrogen peroxide | H₂O₂ |
| Sodium percarbonate | 2Na₂CO₃·3H₂O₂ |
| Boron trifluoride | BF₃ |
| Thiophene | C₄H₄S |
| Cyclopentanone | C₅H₈O |
| Flavin adenine dinucleotide | C₂₇H₃₃N₉O₁₅P₂ |
Q & A
Q. What are the standard analytical methods for quantifying trifluoroperacetic acid (TFPAA) in environmental samples, and how do its physicochemical properties challenge these methods?
TFPAA’s high polarity (logP ~0.5) and low molecular weight (130.02 g/mol) complicate retention in reversed-phase liquid chromatography (RPLC). To address this, ion-pair chromatography with perfluorinated alkyl columns or hydrophilic interaction liquid chromatography (HILIC) is recommended. Matrix effects in water samples (e.g., high ionic strength) may reduce extraction efficiency; solid-phase extraction (SPE) using weak anion-exchange resins can improve recovery rates .
Q. What safety protocols are critical when handling TFPAA in laboratory settings?
Use ANSI-approved chemical splash goggles and lab coats for low-volume (<500 mL) applications. For high volumes, add a face shield and chemical-resistant apron. Work under a fume hood to avoid inhalation risks, and store TFPAA in compatible, tightly sealed containers (e.g., PTFE-lined caps) to prevent degradation .
Q. What are the optimal conditions for synthesizing TFPAA, and how do solvent choices influence reaction efficiency?
TFPAA is synthesized via the reaction of hydrogen peroxide with trifluoroacetic anhydride in dichloromethane (DCM) at 0–5°C. DCM minimizes side reactions due to its low nucleophilicity. Catalytic amounts of sulfuric acid can accelerate the reaction, but excessive acid may lead to decomposition. Yield optimization requires strict temperature control and anhydrous conditions .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) elucidate reaction mechanisms involving TFPAA, such as the Baeyer-Villiger rearrangement?
DFT studies (e.g., B3LYP, MPWB1K) model TFPAA’s electrophilic oxygen transfer in Baeyer-Villiger reactions. For propanone oxidation, the mechanism involves two concerted steps: (1) acid-catalyzed formation of a peracid-ketone adduct and (2) non-catalyzed migration of the alkyl group. Solvent effects (e.g., DCM’s low polarity) stabilize transition states, aligning computed rate constants (k) with experimental data (e.g., k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C) .
Q. What strategies resolve contradictory data on TFPAA’s environmental persistence and degradation pathways?
Discrepancies in half-life estimates (e.g., 30–180 days in groundwater) arise from variable pH, microbial activity, and UV exposure. Controlled microcosm studies with isotopically labeled TFPAA (¹⁸O/¹⁹F tracking) can clarify degradation mechanisms. Cross-validate extraction methods (e.g., SPE vs. lyophilization) to address recovery biases in environmental matrices .
Q. How does TFPAA’s electrophilicity compare to other peracids in oxidizing α,β-unsaturated aldehydes, and what intermediates dictate selectivity?
TFPAA’s trifluoromethyl group enhances electrophilicity, enabling rapid epoxidation of α,β-unsaturated aldehydes via a cyclic dioxolemium ion intermediate. Comparatively, peracetic acid forms less stable intermediates, leading to lower regioselectivity. Kinetic studies using stopped-flow spectroscopy reveal TFPAA’s ~10× faster oxidation rates than meta-chloroperbenzoic acid (mCPBA) in non-polar solvents .
Methodological Guidance
- Experimental Design : For environmental studies, include matrix-matched calibration standards to account for ion suppression in LC-MS/MS analysis .
- Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., pH, temperature) affecting TFPAA stability. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm degradation byproducts .
- Computational Validation : Benchmark DFT-derived activation energies against experimental Arrhenius plots (e.g., Ea for Baeyer-Villiger steps: 60–75 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
